6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJXRLOJYSIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves multiple steps. One reported method starts with 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group. The overall yield of this synthetic route is approximately 31% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of thiaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents in clinical settings.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Specific derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, particularly as pan-CDK inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation.
- Neuropharmacology : The unique thia-spiro framework may interact with biological targets involved in neuropharmacological pathways. Preliminary studies suggest that this compound could influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.
Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes and receptors. Interaction studies have focused on its binding affinities with specific molecular targets, which are essential for understanding its pharmacological potential. The presence of the amino group may enhance its ability to modulate enzyme activity, thus influencing metabolic pathways .
Synthesis of Novel Derivatives
Research has successfully synthesized several derivatives of 6-amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride. These derivatives are being evaluated for improved biological activities and can serve as lead compounds in drug discovery efforts. For example, a study reported the synthesis of this compound through a nine-step process using commercially available starting materials, achieving a yield of 31% .
Several notable studies have highlighted the applications and efficacy of this compound:
- Synthesis and Biological Evaluation : A study reported an efficient synthesis method for 6-amino-2-thiaspiro[3.3]heptane hydrochloride and evaluated its pharmacological activities, including hypotensive effects and curarimimetic activity .
- Antimicrobial Efficacy : Derivatives synthesized from thiazolidine structures showed diverse antimicrobial activities against several pathogens, indicating the potential for clinical applications in infection control.
Mechanism of Action
The mechanism of action of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The spiro configuration allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride
- Molecular Formula: C₆H₁₁NO₂S·HCl
- CAS No.: 1363381-29-6
- Molecular Weight : 197.69 g/mol (free base: 161.22 g/mol) .
Structural Features: This compound features a spiro[3.3]heptane core with a sulfur atom in the 2-position, oxidized to a sulfone (2,2-dioxide). The 6-position is substituted with an amino group, and the hydrochloride salt enhances solubility .
Synthesis :
Synthesized via a 9-step route starting from 2,2-bis(bromomethyl)-1,3-propanediol, achieving a 31% overall yield. The spiro architecture enables unique electronic effects (spiroconjugation, spirohyperconjugation) and spatial compatibility with biological targets .
Physicochemical Properties :
- Storage : Requires protection from light, inert atmosphere, and refrigeration (2–8°C) .
- Hazards : Classified with warnings (H315: skin irritation; H319: eye irritation) .
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound is compared to bridged bicyclic analogs from PharmaBlock Sciences (), which share rigid scaffolds but differ in connectivity and functionalization:
Key Observations :
- Spiro vs. Bridged Systems: The spiro[3.3]heptane scaffold creates a distinct 3D geometry compared to bicyclo[2.2.1] or bicyclo[2.2.2] systems.
- Functional Groups : The sulfone group (SO₂) in the target compound introduces strong electron-withdrawing effects, contrasting with ether (2-oxa) or ester groups in analogs. This may influence solubility, metabolic stability, and binding interactions .
- Amino Group Placement: The amino group in the spiro compound is positioned at the 6-site, whereas analogs like the bicyclo[2.2.2]octane derivatives feature amino or ester groups at different positions, altering hydrogen-bonding capabilities .
Biological Activity
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS No. 2137836-62-3) is a spiro heterocyclic compound notable for its unique structural configuration and potential biological activities. This compound is synthesized through various chemical methods and has shown promise in pharmaceutical applications due to its interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.68 g/mol. The compound features a thiaspiro structure, which contributes to its distinctive chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClN O₂S |
| Molecular Weight | 197.68 g/mol |
| CAS Number | 2137836-62-3 |
| IUPAC Name | 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptan-6-amine; hydrochloride |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in the body. Its structure allows it to mimic natural substrates or ligands, facilitating its role as a pharmacophore in drug development.
Potential Activities:
- Antiviral Activity: The compound has been evaluated for its efficacy against viral infections, showing potential as an antiviral agent.
- Antibacterial Properties: Research indicates that it may possess antibacterial effects, making it a candidate for treating bacterial infections.
- Antineoplastic Effects: Preliminary studies suggest that it could have applications in cancer treatment due to its ability to inhibit tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antiviral Efficacy:
- Antibacterial Activity:
- Antineoplastic Properties:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6-Amino-2-thiaspiro[3.3]heptane, it can be compared with other spiro compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 6-Amino-2-azaspiro[3.3]heptane | Antitumor, antidepressant | Contains nitrogen instead of sulfur |
| 6-Amino-3-azaspiro[3.3]heptane | Kinase inhibitor | Similar spiro structure |
| 6-Amino-2-thiazolidinone | Antimicrobial | Contains thiazolidine moiety |
Synthesis and Preparation Methods
The synthesis of 6-Amino-2-thiaspiro[3.3]heptane typically involves multi-step organic reactions starting from simple precursors such as 2,2-bis(bromomethyl)-1,3-propanediol . The process includes:
- Protection of Hydroxyl Groups
- Cyclization to Form Spiro Structure
- Introduction of the Amino Group
The overall yield from these synthetic routes can vary but has been reported at around 31% .
Q & A
Q. What are the key considerations in designing an efficient synthetic route for 6-amino-2-thiaspiro[3.3]heptane hydrochloride?
A nine-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol involves:
- Hydroxyl protection : Using dioxane dibromo derivatives to stabilize reactive hydroxyl groups during cyclization .
- Cyclization strategies : Employing malonic ester under basic conditions to form cyclobutane intermediates, followed by sulfonylation and acid hydrolysis to yield the spirocyclic core .
- Purification : Crystallization from petroleum ether or methanol to isolate intermediates and final products . Key challenges include minimizing side reactions during decarboxylation and optimizing Boc-deprotection conditions.
Q. What standard analytical techniques are used to characterize this compound?
- Spectroscopic methods :
- 1H/13C NMR : Assigns proton environments (e.g., δ 3.48–3.40 ppm for spirocyclic protons) and confirms sp³ hybridization .
- IR spectroscopy : Identifies functional groups (e.g., 2936 cm⁻¹ for N-H stretching in the hydrochloride salt) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at 2–8°C in dark, inert atmospheres (e.g., argon) to prevent degradation via oxidation or hygroscopic absorption .
- Handling : Use anhydrous solvents (e.g., DMSO or THF) during reactions to avoid hydrolysis of the sulfone group .
Advanced Research Questions
Q. How can structural modifications of the spirocyclic core influence biological activity or reactivity?
- Amino group substitution : Introducing electron-withdrawing groups (e.g., fluoro) alters solubility and receptor-binding affinity, as seen in analogs like 6-fluoro-2-azaspiro[3.3]heptane .
- Sulfur vs. nitrogen : Replacing sulfur with nitrogen (e.g., 2-azaspiro[3.3]heptane) reduces ring strain but may decrease metabolic stability .
- Spiro ring expansion : Larger rings (e.g., azaspiro[3.4]octane) increase conformational flexibility, impacting target selectivity .
Q. What methodologies resolve discrepancies in spectral data or synthetic yields across studies?
- Contradictory NMR shifts : Use deuterated DMSO for hygroscopic samples to avoid solvent-induced peak broadening .
- Low yields in cyclization : Optimize reaction time and temperature (e.g., 80°C for 16 hours in Na2S-mediated cyclization) .
- Purity issues : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to remove byproducts like triethylammonium chloride .
Q. How does the spirocyclic structure impact pharmacokinetic properties in preclinical studies?
- Conformational rigidity : The spiro[3.3]heptane core reduces off-target interactions, enhancing blood-brain barrier penetration in CNS-targeted analogs .
- Solubility challenges : Amino groups improve aqueous solubility (e.g., logP reduction from 1.2 to 0.7), but hydrochloride salts may require co-solvents (e.g., PEG-400) for in vivo dosing .
Q. What role does this compound play in developing novel antibacterial agents?
- Intermediate utility : It serves as a building block for spirocyclic β-lactamase inhibitors, as seen in analogs like 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane .
- Mechanistic studies : The sulfur dioxide moiety disrupts bacterial membrane integrity, validated via MIC assays against Staphylococcus aureus (MIC = 4 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
